molecular formula C23H32ClNO5 B1244271 Aranochlor B

Aranochlor B

Cat. No.: B1244271
M. Wt: 438 g/mol
InChI Key: JXZMSDXQKQMWKD-CEXGZBIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aranochlor B is a secondary metabolite isolated from the fungal strain Pseudoarachniotus roseus (HIL Y-30499), first reported by Mukhopadhyay et al. in 1998 . It belongs to a family of nitrogen-containing polyketide-fattty acid hybrid compounds characterized by halogenation (chlorine) and a spirocyclic backbone. Structurally, this compound is a monoepoxy chlorinated derivative of aranorosin, a novel antifungal antibiotic . Its molecular formula is C₂₃H₃₀ClNO₆, with the chlorine atom positioned at the α-carbon of a conjugated ketone system, a feature critical for its reactivity and bioactivity .

Properties

Molecular Formula

C23H32ClNO5

Molecular Weight

438 g/mol

IUPAC Name

(2E,4E)-N-[(1R,2S,2'R,6S)-4-chloro-2'-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide

InChI

InChI=1S/C23H32ClNO5/c1-4-5-6-7-8-14(2)11-15(3)9-10-18(26)25-17-13-23(30-22(17)28)12-16(24)19(27)20-21(23)29-20/h9-12,14,17,20-22,28H,4-8,13H2,1-3H3,(H,25,26)/b10-9+,15-11+/t14?,17?,20-,21-,22-,23-/m1/s1

InChI Key

JXZMSDXQKQMWKD-CEXGZBIRSA-N

Isomeric SMILES

CCCCCCC(C)/C=C(\C)/C=C/C(=O)NC1C[C@@]2(C=C(C(=O)[C@@H]3[C@H]2O3)Cl)O[C@H]1O

Canonical SMILES

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C=C(C(=O)C3C2O3)Cl)OC1O

Synonyms

aranochlor B

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

Aranochlor B shares biosynthetic and structural relationships with other metabolites from Pseudoarachniotus roseus and related fungi. Key comparisons include:

Key Differentiating Features

Halogenation Patterns: this compound is chlorinated at the α-carbon of a conjugated ketone, enhancing its electrophilic reactivity . In contrast, Gymnastatin Q is brominated at the same position, which may alter its membrane permeability and target specificity . Dankastatin A exhibits dual halogenation (Cl at α-C and C3), likely involving distinct enzymatic mechanisms for each position .

Aranorosinol A and B are reduced derivatives of Aranorosin, lacking the ketone’s reactivity and showing diminished bioactivity .

Biosynthetic Pathways: The chlorination in this compound is catalyzed by flavin-dependent halogenases (FDHs) that selectively target α-carbons in polyketide intermediates . This contrasts with Dankastatin A, where a second halogenation at C3 may involve epoxy-activated intermediates .

Q & A

Q. What are the primary methodologies for isolating and identifying Aranochlor B from microbial sources?

this compound is typically isolated from Pseudoarachniotus roseus using solvent extraction followed by chromatographic techniques such as silica gel column chromatography and HPLC. Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and mass spectrometry (HRMS) . Key markers include characteristic halogenated aromatic signals in NMR and molecular ion peaks corresponding to its molecular formula (C₁₇H₁₅Cl₂NO₃).

Q. What experimental protocols are recommended for assessing this compound’s bioactivity in vitro?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).
  • Cytotoxicity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorometric assays for kinases or proteases. Ensure replication across biological triplicates and inclusion of positive controls (e.g., amphotericin B for antifungal assays) .

Advanced Research Questions

Q. How can structural contradictions in this compound’s halogenation patterns be resolved across studies?

Discrepancies in reported halogenation sites (e.g., chlorine positioning) may arise from:

  • Stereochemical variability : Use X-ray crystallography for absolute configuration confirmation.
  • Analytical limitations : Cross-validate NMR data with computational methods (DFT calculations for chemical shift prediction).
  • Source strain differences : Compare metabolite profiles of Pseudoarachniotus roseus strains from diverse geographical origins .

Q. What strategies optimize the total synthesis of this compound to address low yields in key steps?

Challenges include regioselective halogenation and stereocontrol. Proposed solutions:

  • Halogenation : Use directed ortho-metalation (DoM) for precise chlorine placement.
  • Stereochemistry : Employ asymmetric catalysis (e.g., Sharpless epoxidation) for chiral centers.
  • Yield improvement : Screen Pd-catalyzed coupling conditions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .

Q. How should researchers interpret conflicting bioactivity data between this compound and its analogs (e.g., Aranochlor A)?

Contradictions may stem from:

  • Structural nuances : Compare Cl-substitution patterns’ effects on target binding via molecular docking.
  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration).
  • Synergistic effects : Test combinatorial libraries of Aranochlor analogs to identify additive or antagonistic interactions .

Methodological and Reproducibility Considerations

Q. What criteria ensure experimental reproducibility in this compound studies?

  • Strain authentication : Deposit microbial strains in culture collections (e.g., ATCC) with accession numbers.
  • Data transparency : Publish full NMR spectra, HRMS data, and crystallographic files as supplementary material.
  • Negative controls : Include solvent-only and heat-killed microbial extracts in bioassays .

Q. How can researchers address gaps in this compound’s mechanism of action studies?

  • Omics integration : Perform transcriptomics/proteomics on treated cells to identify dysregulated pathways.
  • Target deconvolution : Use affinity-based protein profiling (AfBPP) with this compound-derived probes.
  • In vivo validation : Utilize zebrafish or murine models for pharmacokinetics and toxicity profiling .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Report confidence intervals and apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include raw data in repositories like Zenodo .

Q. How should contradictory spectral data be reported to enhance cross-study comparability?

  • Detailed metadata : Specify NMR solvent, temperature, and referencing standards.
  • Deposit datasets : Use platforms like ChemSpider or PubChem for spectral archiving.
  • Peer validation : Collaborate with independent labs for spectral replication .

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